molecular formula C7H16ClN B1423498 2,3-Dimethylpiperidine hydrochloride CAS No. 1087730-30-0

2,3-Dimethylpiperidine hydrochloride

Cat. No.: B1423498
CAS No.: 1087730-30-0
M. Wt: 149.66 g/mol
InChI Key: UECZGGHXYWFHDD-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperidine hydrochloride is an organic compound belonging to the piperidine family, which is a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the piperidine ring, and it is commonly found in its hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpiperidine hydrochloride typically involves the hydrogenation of 2,3-dimethylpyridine. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 2,3-dimethylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous hydrogenation in large reactors followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2,3-dimethylpiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic uses.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without methyl substitutions.

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Properties

IUPAC Name

2,3-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECZGGHXYWFHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087730-30-0
Record name Piperidine, 2,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087730-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethylpiperidine hydrochloride
Reactant of Route 5
2,3-Dimethylpiperidine hydrochloride
Reactant of Route 6
2,3-Dimethylpiperidine hydrochloride

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